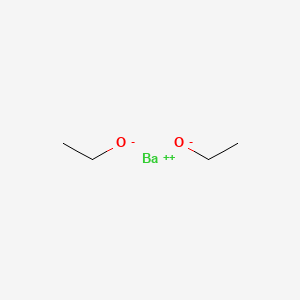

Barium diethanolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium diethanolate, also known as barium ethoxide, is an organometallic compound with the molecular formula C₄H₁₀BaO₂. It is a white crystalline solid that is not miscible with water. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium diethanolate can be synthesized through the reaction of barium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of barium. The general reaction is as follows: [ \text{Ba} + 2 \text{C₂H₅OH} \rightarrow \text{Ba(OCH₂CH₃)₂} + \text{H₂} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity barium metal and ethanol. The reaction is conducted in a controlled environment to ensure the purity of the final product. The mixture is usually heated to facilitate the reaction, and the hydrogen gas produced is safely vented.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially when exposed to air, forming barium carbonate and other by-products.

Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen.

Substitution: Reacts with halides or other electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Barium carbonate.

Substitution: Various barium compounds depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Barium diethanolate serves as a catalyst in several chemical reactions, particularly in the synthesis of organic compounds. Its ability to activate certain substrates makes it a valuable reagent in organic chemistry.

Key Applications:

- Transesterification Reactions: this compound is used to catalyze the transesterification of triglycerides to produce biodiesel. The reaction can be represented as follows:

- Polymerization Processes: It is also utilized in the polymerization of various monomers, enhancing the formation of polyesters and polyurethanes.

Material Science

This compound is employed in the development of advanced materials, particularly in thin films and coatings.

Applications:

- Thin Film Deposition: The compound is used in chemical vapor deposition (CVD) processes to create thin films of barium-containing materials. These films are essential for electronic applications, such as capacitors and sensors.

- Coatings: this compound can be incorporated into coatings to improve their thermal stability and mechanical properties.

Biomedical Applications

Research indicates potential uses of this compound in biomedical fields, particularly in drug delivery systems.

Case Studies:

- Drug Delivery Vehicles: this compound has been investigated for its ability to form nanoparticles that can encapsulate drugs, enhancing their solubility and bioavailability.

- Imaging Agents: Its properties may allow it to serve as a contrast agent in imaging techniques, although more research is needed to establish safety and efficacy.

Environmental Applications

The compound shows promise in environmental remediation efforts.

Applications:

- Heavy Metal Ion Removal: this compound can be used to precipitate heavy metals from wastewater, effectively reducing toxicity levels.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Transesterification | Biodiesel production |

| Polymerization | Enhanced material properties | |

| Material Science | Thin Film Deposition | Electronic applications |

| Coatings | Improved thermal stability | |

| Biomedical | Drug Delivery Vehicles | Enhanced drug solubility |

| Imaging Agents | Potential contrast agent | |

| Environmental | Heavy Metal Ion Removal | Reduces toxicity |

Wirkmechanismus

The mechanism by which barium diethanolate exerts its effects is primarily through its ability to donate ethoxide groups in chemical reactions. This donation can facilitate various chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Barium methanolate (C₂H₆BaO₂): Similar in structure but with methoxide groups instead of ethoxide.

Barium propanolate (C₆H₁₄BaO₂): Contains propoxide groups, leading to different reactivity and applications.

Uniqueness: Barium diethanolate is unique due to its specific reactivity with ethoxide groups, making it particularly useful in certain synthetic applications where other barium alkoxides may not be as effective.

Eigenschaften

CAS-Nummer |

2914-19-4 |

|---|---|

Molekularformel |

C2H6BaO |

Molekulargewicht |

183.40 g/mol |

IUPAC-Name |

barium(2+);ethanolate |

InChI |

InChI=1S/C2H6O.Ba/c1-2-3;/h3H,2H2,1H3; |

InChI-Schlüssel |

VZBXBGHHDNVFGP-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].[Ba+2] |

Kanonische SMILES |

CCO.[Ba] |

Key on ui other cas no. |

2914-19-4 |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.